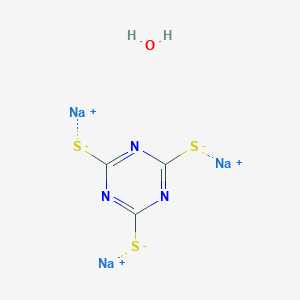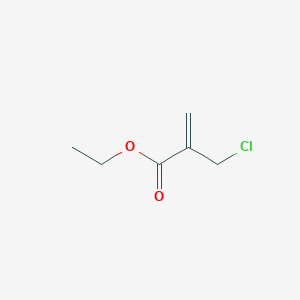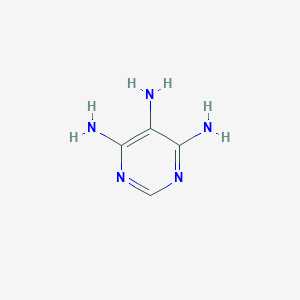
4,5,6-Triaminopyrimidine
Descripción general
Descripción
4,5,6-Triaminopyrimidine is a chemical compound with the molecular formula C4H9N5O4S . It is used as an intermediate in synthetic chemistry . It is also used to prepare 2,5-anhydro-3-deoxy-N-(4’,6’-diaminopyrimidin-5’yl)-D-ribo-hexonamide by reaction with 2,5-anhydro-4-O-benzyl-3-deoxy-D-ribo-hexonic acid .
Synthesis Analysis
4,5,6-Triaminopyrimidine sulfate is converted to 4,5,6-triaminopyrimidine sulfite by formylation with C13 labeled formic acid . This process is used in the preparation of adenine labeled with C13 .Molecular Structure Analysis
The molecular structure of 4,5,6-Triaminopyrimidine involves a pyrimidine ring with three amino groups attached at the 4th, 5th, and 6th positions .Chemical Reactions Analysis
4,5,6-Triaminopyrimidine sulfate is used in various chemical reactions. For instance, it is used to prepare 2,5-anhydro-3-deoxy-N-(4’,6’-diaminopyrimidin-5’yl)-D-ribo-hexonamide by reaction with 2,5-anhydro-4-O-benzyl-3-deoxy-D-ribo-hexonic acid . It is also used to prepare 4,5,6-triaminopyrimidine sulfite .Physical And Chemical Properties Analysis
4,5,6-Triaminopyrimidine sulfate is a white to light brown solid . It has a molecular weight of 223.21 Da . The melting point is greater than 300 °C .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Pyrimidine derivatives, including pyrimidine-4,5,6-triamine, have been identified as having significant anti-inflammatory properties. They work by inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-alpha, nuclear factor kappa B, leukotrienes, and certain interleukins . This makes them potential candidates for developing new anti-inflammatory agents with minimal toxicity.
Antimicrobial and Antiviral Applications
The structural diversity of pyrimidine allows it to be used in the synthesis of drugs with antimicrobial and antiviral properties. Pyrimidine-based drugs have been effective against a range of pathogens, offering potential treatments for infections that are resistant to current medications .
Anticancer Research
Pyrimidine derivatives are being explored for their anticancer potential. They can interfere with various biological pathways that are crucial for cancer cell survival and proliferation. For instance, some pyrimidine compounds have shown the ability to inhibit dihydrofolate reductase (DHFR), which is a target for antitumor drugs .
Central Nervous System (CNS) Disorders
Due to its broad biological activity, pyrimidine compounds have piqued interest for their potential in treating CNS disorders. They have been reported to possess properties important to CNS-active agents, including calcium channel blockers and antidepressants .
Chronic Pain Management
Pyrimidine-based drugs are also being investigated for their application in managing chronic pain. Their ability to modulate pain perception at the molecular level could lead to new therapies for patients suffering from long-term pain conditions .
Diabetes Mellitus Treatment
The versatility of pyrimidine-based drugs extends to the treatment of diabetes mellitus. Researchers are looking into how these compounds can be used to regulate blood sugar levels and provide a new avenue for diabetes management .
Antituberculosis Agent
Novel pyrimidine-4,5-diamine and pyrimidine-2,4,5-triamine derivatives have been synthesized and characterized for their potential as antituberculosis agents. These compounds could serve as templates for future drug design and structural modification to combat tuberculosis .
Drug Synthesis and Medicinal Chemistry
Pyrimidine-4,5,6-triamine serves as a building block in the synthesis of various drugs. Its synthetic accessibility and structural diversity make it a valuable chemotype for medicinal chemists aiming to develop new therapeutic agents for conditions previously deemed untreatable .
Safety and Hazards
When handling 4,5,6-Triaminopyrimidine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Direcciones Futuras
Propiedades
IUPAC Name |
pyrimidine-4,5,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5/c5-2-3(6)8-1-9-4(2)7/h1H,5H2,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNBXFXEMHPGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
49721-45-1 (sulfate 1:1), 6640-23-9 (sulfate 1:1 monohydrate), 68738-86-3 (sulfate) | |
| Record name | 4,5,6-Triaminopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10151996 | |
| Record name | 4,5,6-Triaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Triaminopyrimidine | |
CAS RN |
118-70-7 | |
| Record name | 4,5,6-Pyrimidinetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6-Triaminopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 118-70-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5,6-Triaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-4,5,6-triyltriamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5,6-TRIAMINOPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHL9UQ3Q4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: While the provided research papers focus heavily on the synthetic utility of 4,5,6-Triaminopyrimidine as a precursor to various heterocyclic compounds, they don't delve into its specific biological targets or downstream effects. More research is needed to elucidate its biological activity profile.
A: * Molecular Formula: C4H7N5 * Molecular Weight: 125.14 g/mol* Spectroscopic Data: The papers discuss characterization using various spectroscopic techniques, including UV-Visible, FTIR, 1H-NMR, 13C-NMR, and HSQC spectroscopy [, , , , , , ]. These techniques provide information about the compound's functional groups, bonding patterns, and overall structure.
ANone: The research papers primarily focus on the compound's reactivity and use in synthetic transformations. Information on its stability under various conditions, compatibility with different materials, or specific applications beyond synthesis is limited in the provided context.
ANone: The provided research does not highlight any catalytic properties of 4,5,6-Triaminopyrimidine. Its primary role in these studies is as a building block for synthesizing other compounds, such as purines, pyrimidodiazepines, and triazolopyrimidines.
A: While some papers mention structure analysis using NMR [, , ], they don't delve into computational modeling studies like simulations or QSAR models. Further research employing these techniques could provide valuable insights into its reactivity, potential biological targets, and physicochemical properties.
ANone: Information regarding the stability of 4,5,6-Triaminopyrimidine under various storage conditions or formulation strategies to enhance its stability, solubility, or bioavailability is not extensively discussed in the provided research.
ANone: The provided research primarily focuses on synthetic aspects and does not address SHE regulations related to 4,5,6-Triaminopyrimidine. Consulting relevant safety data sheets and regulatory guidelines is crucial for handling and using this compound.
ANone: The research papers do not provide data on the absorption, distribution, metabolism, excretion (ADME), or in vivo activity and efficacy of 4,5,6-Triaminopyrimidine. Further investigations are needed to establish its PK/PD profile.
A: Some studies have investigated the biological activity of derivatives synthesized from 4,5,6-Triaminopyrimidine. For example, one paper examined the antitumor and antiviral activities of triazolopyrimidines [] synthesized from 4,5,6-Triaminopyrimidine, while another explored the anticancer, anti-inflammatory, and analgesic properties of various heterocyclic compounds derived from this compound []. These studies suggest the potential of 4,5,6-Triaminopyrimidine derivatives as lead compounds for drug development.
ANone: The provided research papers do not delve into resistance mechanisms or cross-resistance related to 4,5,6-Triaminopyrimidine or its derivatives. More research is needed in this area.
ANone: The research primarily focuses on synthetic aspects and does not extensively discuss the toxicology or long-term safety profile of 4,5,6-Triaminopyrimidine. Standard safety protocols and toxicological studies are essential for handling and evaluating the compound's safety.
ANone: The provided research papers primarily focus on the synthesis and characterization of 4,5,6-Triaminopyrimidine and its use in preparing various heterocyclic compounds. As a result, they do not provide detailed information on these specific aspects.
A: The studies illustrate the involvement of 4,5,6-Triaminopyrimidine in different research areas, including organic synthesis, medicinal chemistry, and materials science. For instance, one study explored the use of 4,5,6-Triaminopyrimidine in developing metal complexes with potential applications in materials science []. This signifies the compound's ability to bridge different disciplines and foster cross-disciplinary research collaborations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



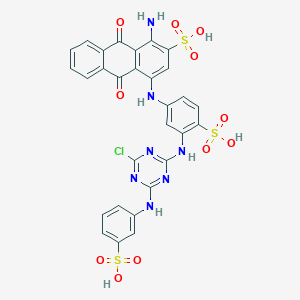
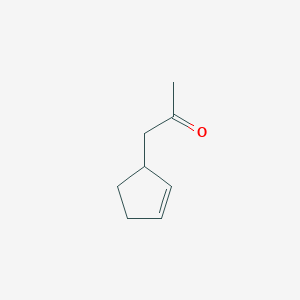
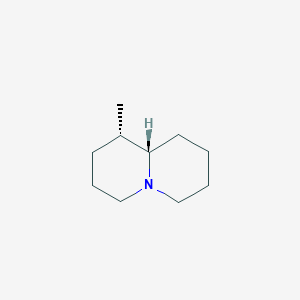
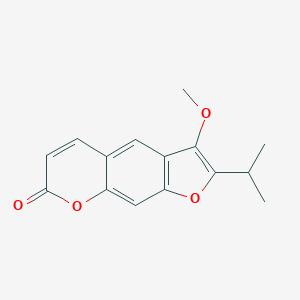
![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)
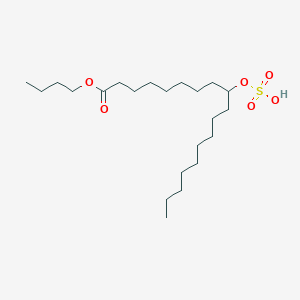
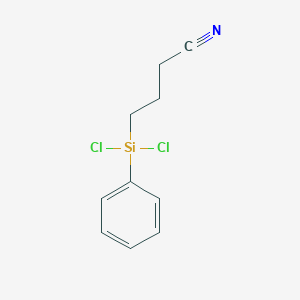


![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)
